Lipophilicity Differential: Lower LogP vs. 4-Thiophene Analog for CNS Drug-Likeness
The target compound's computed XLogP3 of 2.5 is 1.3 log units lower than that of the direct thiophene analog 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine (XLogP3 = 3.8) [1][2]. This places the target compound within the optimal lipophilicity range for CNS drug candidates (XLogP 1-3), while the thiophene analog exceeds it, potentially leading to higher metabolic turnover and increased promiscuity. The difference arises from the replacement of the thiophene ring with a 1-methylpyrazole, which introduces polarity without adding hydrogen-bond donors.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine: XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = -1.3 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0, PubChem |
Why This Matters
For CNS-targeted programs, a lower lipophilicity correlates with improved metabolic stability and reduced off-target binding, making the target compound a more attractive starting point than the thiophene analog.
- [1] PubChem Compound Summary for CID 121188660, 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 71787021, 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine. National Center for Biotechnology Information, 2025. View Source
